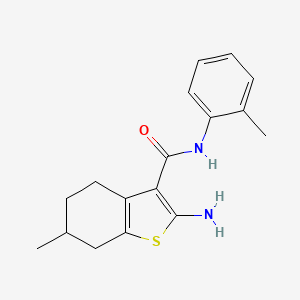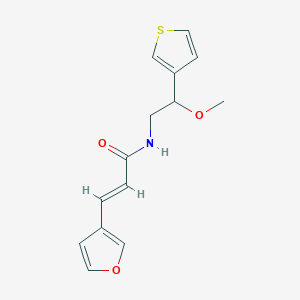
(E)-3-(furan-3-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(furan-3-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acrylamide is a chemical compound that has been the focus of scientific research in recent years. This compound has been studied for its potential use in various fields, including medicine, agriculture, and materials science.
Mechanism Of Action
The mechanism of action of (E)-3-(furan-3-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acrylamide is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to stimulate the growth of certain crops by enhancing the activity of plant growth hormones.
Biochemical And Physiological Effects
(E)-3-(furan-3-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acrylamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation. In plants, it has been shown to enhance the activity of plant growth hormones, leading to increased growth and yield. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages And Limitations For Lab Experiments
One advantage of (E)-3-(furan-3-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acrylamide is that it is relatively easy to synthesize in the laboratory. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Future Directions
There are many future directions for research on (E)-3-(furan-3-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acrylamide. In medicine, further research is needed to fully understand its potential as an anticancer agent and to optimize its use in cancer therapy. In agriculture, further research is needed to determine its potential as a plant growth regulator and to optimize its use in crop production. In materials science, further research is needed to investigate its potential as a precursor for the synthesis of novel materials.
Synthesis Methods
The synthesis of (E)-3-(furan-3-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acrylamide involves the reaction of 2-methoxy-2-(thiophen-3-yl)ethanamine with furan-3-carboxaldehyde in the presence of acetic acid and sodium acetate. The resulting intermediate is then reacted with acryloyl chloride in the presence of triethylamine to yield the final product.
Scientific Research Applications
(E)-3-(furan-3-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acrylamide has been studied for its potential use in various fields of scientific research. In medicine, it has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In agriculture, it has been studied for its potential as a plant growth regulator, as it has been shown to stimulate the growth of certain crops. In materials science, it has been investigated for its potential as a precursor for the synthesis of novel materials.
properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-(2-methoxy-2-thiophen-3-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-17-13(12-5-7-19-10-12)8-15-14(16)3-2-11-4-6-18-9-11/h2-7,9-10,13H,8H2,1H3,(H,15,16)/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVFYYPFPBIVIK-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C=CC1=COC=C1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CNC(=O)/C=C/C1=COC=C1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-3-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

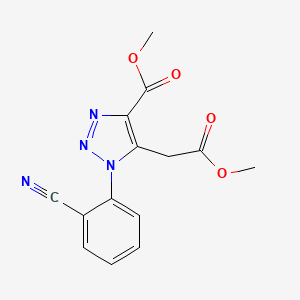
![methyl 4-((2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate](/img/structure/B2897808.png)
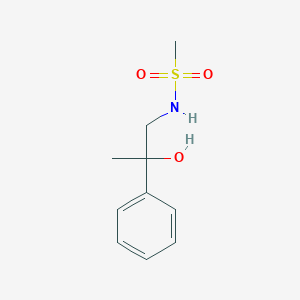
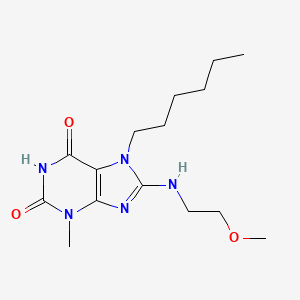
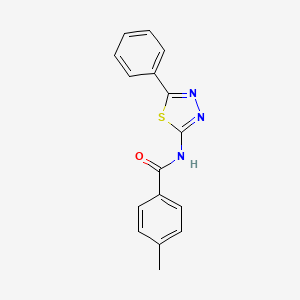
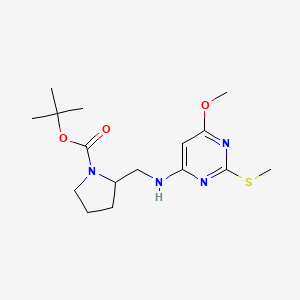
![2-[4-(3-Chloro-4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile](/img/structure/B2897815.png)
![6-(2-Methoxyphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2897816.png)
![2-Amino-4-(4-fluorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2897817.png)
![ethyl 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2897818.png)
![3-(benzofuran-2-carboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2897820.png)

amine dihydrochloride](/img/structure/B2897827.png)
